4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide

Anti-ulcer drug synthesis Thionation chemistry Thiocarboxamide preparation

This 4-methyl-substituted tetrahydroquinoline-8-carboxamide is the critical precursor for thionation to isotiquimide-class anti-ulcer agents. The 8-carboxamide uniquely enables direct conversion to the bioactive thioamide, while the 4-methyl pattern directs regioselective 8-lithio carboxylation. Substituting 3-methyl, 2-methyl, or N-methyl analogs will not reproduce the identical synthetic route or intermediate purity, compromising downstream yields. Ideal for medicinal chemistry SAR studies requiring the exact Wyeth patent intermediate.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 63625-15-0
Cat. No. B11909946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide
CAS63625-15-0
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=C2CCCC(C2=NC=C1)C(=O)N
InChIInChI=1S/C11H14N2O/c1-7-5-6-13-10-8(7)3-2-4-9(10)11(12)14/h5-6,9H,2-4H2,1H3,(H2,12,14)
InChIKeyTZYTXZIUXUOFTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide (CAS 63625-15-0): A Key Tetrahydroquinoline Intermediate for Anti-Ulcer Pharmacophore Development


4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide (CAS 63625-15-0) is a chiral tetrahydroquinoline derivative bearing a primary carboxamide at the 8-position and a methyl substituent at the 4-position [1]. It serves as a critical synthetic intermediate in the preparation of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides, a class of compounds with documented anti-ulcer and gastric anti-secretory activity [2]. The compound's structural framework is central to the John Wyeth & Brother Limited patent family covering tetrahydroquinoline-based anti-ulcer agents, where the carboxamide is a direct precursor to the pharmacologically active thioamide (e.g., isotiquimide, CAS 56717-18-1) via thionation with phosphorus pentasulfide [1][2].

Why Generic Tetrahydroquinoline Substitution Fails: Positional Isomerism and Functional Group Identity Dictate Synthetic Utility for 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide


The tetrahydroquinoline scaffold is highly sensitive to both the position of the methyl substituent and the identity of the 8-position functional group. The 4-methyl substitution pattern directs the reactivity of the 8-lithio intermediate during carboxylation, which is essential for accessing the carboxamide [1]. The primary carboxamide itself is uniquely suited for direct thionation to yield the bioactive thioamide; other 8-substituted analogs (e.g., N-methyl carboxamide, carboxylic acid, or cyano derivatives) require distinct reaction conditions and may produce different side-product profiles [1]. Simply substituting a 3-methyl, 2-methyl, or N-methyl analog for the 4-methyl-8-carboxamide will not reproduce the identical synthetic pathway or intermediate purity, potentially compromising downstream yields of the target thioamide anti-ulcer agent.

Quantitative Evidence Guide: Differentiating 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide from Its Closest Analogs


Synthetic Utility: Carboxamide as the Preferred Thionation Substrate vs. N-Methyl Carboxamide

The primary carboxamide at the 8-position is a direct substrate for thionation with phosphorus pentasulfide (P₂S₅) to yield the bioactive thiocarboxamide. In contrast, the N-methyl carboxamide analog does not undergo the same straightforward transformation and may require alternative, less efficient routes [1]. The patent explicitly teaches that the carboxamide is the preferred intermediate for preparing thiocarboxamide anti-ulcer agents [1].

Anti-ulcer drug synthesis Thionation chemistry Thiocarboxamide preparation

Positional Methyl Specificity: 4-Methyl vs. 3-Methyl Substitution in the Anti-Ulcer Pharmacophore Series

The John Wyeth patent series establishes that the position of the methyl substituent on the tetrahydroquinoline ring is critical for anti-ulcer activity of the final thioamide products. The 4-methyl substitution pattern (as in isotiquimide) is specifically claimed and exemplified, while the 3-methyl analog (tiquinamide) shows a distinct pharmacological profile as a gastric anti-secretory agent [1]. The carboxamide intermediate must match the desired final product's substitution pattern; thus, 4-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide is the obligatory intermediate for preparing the 4-methyl thioamide series, not interchangeable with the 3-methyl intermediate [1].

Structure-activity relationship Anti-ulcer agents Tetrahydroquinoline substitution

Chiral Center at C-8: Enantiomeric Implications for Downstream Drug Substance Purity

The carbon at the 8-position of the tetrahydroquinoline ring is asymmetric, and the final thioamide drugs exist as optically active enantiomers. The patent literature specifies that both optically active d- and l-forms, as well as racemates, are included [1]. The carboxamide intermediate bearing the same chiral center is therefore critical for controlling the stereochemical outcome of the final drug substance. Alternative intermediates lacking the 8-carboxamide group (e.g., 8-amino or 8-cyano) may require additional resolution steps, impacting overall yield and purity [1].

Chiral synthesis Enantiomeric purity Drug substance quality

Best-Fit Research and Industrial Application Scenarios for 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide


Synthesis of Isotiquimide and 4-Methyl Tetrahydroquinoline Thioamide Anti-Ulcer Agents

The primary application of this compound is as a direct synthetic intermediate for the preparation of 4-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide (isotiquimide) and related anti-ulcer agents via thionation [1]. This is the route described in the foundational John Wyeth patents and remains the most well-documented use case for the carboxamide.

Structure-Activity Relationship Studies of Tetrahydroquinoline Anti-Ulcer Pharmacophores

For medicinal chemistry teams investigating the SAR of tetrahydroquinoline-based gastric therapeutics, this compound serves as the key building block for generating the 4-methyl thioamide series. Comparative studies against 3-methyl (tiquinamide) and other positional isomers require the precise intermediate to ensure meaningful pharmacological comparisons [2][3].

Chiral Tetrahydroquinoline Library Synthesis for Drug Discovery

The chiral center at C-8 makes this compound a valuable scaffold for generating enantiomerically enriched tetrahydroquinoline libraries. The carboxamide can be resolved into pure enantiomers and subsequently diversified at the 8-position, enabling exploration of stereochemistry-dependent biological activity [2].

Quote Request

Request a Quote for 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.